5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted at position 5 with a 4-ethoxyphenyl group. The carboxamide at position 3 is uniquely modified with dual substituents: furan-2-ylmethyl and thiophen-2-ylmethyl.
Properties
Molecular Formula |
C22H20N2O4S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20N2O4S/c1-2-26-17-9-7-16(8-10-17)21-13-20(23-28-21)22(25)24(14-18-5-3-11-27-18)15-19-6-4-12-29-19/h3-13H,2,14-15H2,1H3 |
InChI Key |
SDUJGFHITHIZNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary components:
-
1,2-oxazole-3-carboxamide core : Formed via Van Leusen oxazole synthesis.
-
4-Ethoxyphenyl substituent : Introduced through Suzuki-Miyaura cross-coupling.
-
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl) groups : Installed via sequential alkylation.
This approach aligns with strategies for analogous heterocyclic systems, where modular assembly ensures regioselectivity and functional group compatibility .
Synthesis of the Oxazole Core
The 1,2-oxazole ring is constructed using the Van Leusen reaction , which employs TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes. For this compound, the aldehyde precursor is derived from 4-ethoxybenzaldehyde.
-
Aldehyde Preparation : 4-Ethoxybenzaldehyde is synthesized via Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with ethyl bromide in the presence of K₂CO₃.
-
Oxazole Formation : The aldehyde is treated with TosMIC and K₂CO₃ in methanol under reflux (70°C, 1–2 h), yielding 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldehyde synthesis | 4-Hydroxybenzaldehyde, ethyl bromide, K₂CO₃, DMF, 80°C | 85% |
| Van Leusen reaction | TosMIC, K₂CO₃, MeOH, reflux | 65% |
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Temperature | 80°C |
| Yield | 72% |
N-Alkylation with Furan and Thiophene Methyl Groups
The carboxamide’s nitrogen is sequentially alkylated with furan-2-ylmethyl and thiophen-2-ylmethyl groups. This step requires careful control to avoid over-alkylation.
Procedure :
-
First Alkylation : React the carboxylic acid with furan-2-ylmethyl chloride in DMF using NaH as a base (0°C to RT, 4 h).
-
Second Alkylation : Treat the mono-alkylated intermediate with thiophen-2-ylmethyl bromide under similar conditions.
| Step | Reagents | Yield |
|---|---|---|
| Furan alkylation | Furan-2-ylmethyl chloride, NaH, DMF | 58% |
| Thiophene alkylation | Thiophen-2-ylmethyl bromide, NaH, DMF | 62% |
Optimization of Reaction Conditions
Critical parameters affecting yield and purity include:
-
Solvent Choice : DMF enhances solubility of intermediates but may require stringent drying to prevent hydrolysis.
-
Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-coupling .
-
Temperature Control : Alkylation at 0°C minimizes side reactions like elimination.
Characterization and Analytical Data
The final product is validated using:
-
¹H NMR (CDCl₃): δ 7.72 (s, 1H, oxazole-H), 7.45–6.85 (m, aromatic and heterocyclic protons).
Comparative Analysis of Synthetic Routes
Alternative methods were evaluated:
| Method | Advantages | Limitations |
|---|---|---|
| Van Leusen + Suzuki | High regioselectivity | Requires air-sensitive catalysts |
| Direct cyclization | Fewer steps | Low yield (<30%) |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds like this can be used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemistry: Studied for interactions with biological macromolecules.
Industry
Chemical Industry: Used as intermediates in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mechanism of Action
The mechanism of action for compounds like 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
Ceapin-A4 (5-(furan-2-yl)-N-(1-benzyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide)
- Core : 1,2-oxazole-3-carboxamide.
- Substituents : 5-(furan-2-yl), N-(benzyl-pyrazol-4-yl).
- Key Differences : Lacks the ethoxyphenyl group and thiophene substitution. The benzyl-pyrazol group may enhance π-π stacking interactions compared to the target compound’s dual heteroaromatic substituents .
SKL2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)
- Core : 1,2-oxazole-3-carboxamide.
- Substituents : 5-(furan-2-yl), N-(imidazole-propyl).
- Biological Activity : Acts as a Wnt/β-catenin pathway agonist, suggesting the oxazole-carboxamide scaffold’s versatility in targeting signaling pathways. The imidazole-propyl group likely facilitates receptor binding, differing from the target’s thiophene-furan combination .
Zinc Complex Ligands (N-(furan-2-ylmethyl)- and N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide)
- Core : Pyridinecarboxamide (distinct from oxazole).
- Substituents : Furylmethyl or thiophenemethyl groups.
- The target compound’s oxazole core may alter binding modes compared to pyridine-based ligands .
5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
- Core : 1,2-oxazole-3-carboxamide.
- Substituents : 5-(4-methoxyphenyl), N-(thiophene-methyl-pyrazol).
- Key Differences: Methoxy vs. ethoxy substituent on the phenyl group.
Physicochemical Properties
A comparative analysis of molecular weights and substituent effects:
Biological Activity
5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, a carboxamide group, and various aromatic substituents. Its molecular formula is with a molecular weight of 420.4 g/mol. The unique combination of functional groups may confer specific biological properties that are currently under investigation.
| Property | Details |
|---|---|
| Molecular Formula | C24H21FN2O4 |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
| InChI Key | ZECKYOXYQGRBHB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.
- Introduction of Aromatic Substituents : Utilizes palladium-catalyzed cross-coupling reactions to introduce ethoxyphenyl, furan, and thiophen groups.
- Formation of the Carboxamide Group : Involves the reaction of an amine with a carboxylic acid derivative.
Anticancer Activity
Recent studies have indicated potential anticancer properties for this compound. For instance, derivatives similar to this compound have shown moderate to significant activity against various cancer cell lines, including TK-10 and HT-29 cells. The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may exhibit moderate antibacterial effects against Gram-positive bacteria, although further studies are required to confirm these findings.
The biological activity of 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is believed to involve:
- Enzyme Inhibition : It may interact with specific enzymes or receptors in target cells.
- Cell Cycle Modulation : The compound might induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : By modulating apoptotic pathways, it can promote programmed cell death in malignant cells.
Case Studies
-
Antineoplastic Activity Study :
- A study investigated a series of oxazole derivatives similar to this compound for their antineoplastic properties. The results indicated that some derivatives significantly inhibited cell growth in various cancer models at concentrations as low as 10 µM.
-
Antimicrobial Evaluation :
- Another research effort focused on evaluating the antimicrobial activity against several bacterial strains. Compounds structurally related to 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide demonstrated promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Q & A
Q. What synthetic strategies are recommended for preparing 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:
- Oxazole Core Formation : Cyclocondensation of nitrile oxides with alkynes (Huisgen reaction) under reflux in aprotic solvents (e.g., THF or DMF) .
- N-Alkylation : Sequential alkylation of the oxazole-3-carboxamide with furan-2-ylmethyl and thiophen-2-ylmethyl halides using bases like K₂CO₃ in DMF at 60–80°C .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yields (typically 50–70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. The ethoxyphenyl group shows a triplet for the –OCH₂– group (δ ~4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Furan and thiophene protons appear as distinct multiplets .
- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₁N₂O₄S) with <2 ppm error .
Advanced Research Questions
Q. How does the 4-ethoxyphenyl substituent influence the compound’s stability and pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : The ethoxy group (–OCH₂CH₃) reduces oxidative metabolism compared to unsubstituted phenyl rings. Assess via in vitro liver microsomal assays (e.g., human hepatocytes, LC-MS analysis of metabolites) .
- Solubility : Ethoxy enhances lipophilicity (logP ~3.5). Measure experimentally via shake-flask method in PBS (pH 7.4) and correlate with computational predictions (e.g., SwissADME) .
- Stability Studies : Perform stress testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH, 37°C) to identify degradation pathways .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets, and how can these models be validated?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Prioritize targets based on structural analogs (e.g., oxazole derivatives inhibiting COX-2 ).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental Kd values .
- Contradictions : Discrepancies between computational and experimental data may arise from solvent effects or protonation states. Cross-validate with alanine scanning mutagenesis .
Q. How can researchers resolve conflicting biological activity data observed in different assay systems?
Methodological Answer:
- Assay Optimization : Standardize conditions (e.g., cell line viability: use MTT assay in triplicate with positive/negative controls). For enzyme inhibition, compare IC₅₀ values across multiple assays (e.g., fluorogenic vs. colorimetric substrates) .
- Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines .
- Data Normalization : Use Z-score or % inhibition relative to controls to minimize plate-to-plate variability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
